molecular formula C9H9N5OS2 B5619532 N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-pyrazinecarboxamide CAS No. 5695-75-0

N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-pyrazinecarboxamide

Cat. No. B5619532
CAS RN: 5695-75-0
M. Wt: 267.3 g/mol
InChI Key: CMFHVQJIJCYAEI-UHFFFAOYSA-N
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Description

  • N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-pyrazinecarboxamide belongs to a class of compounds that often have significant biological activities and practical applications, including potential uses in pharmaceuticals, dyes, semiconductors, energy storage, liquid crystals, polymers, and nanomaterials.

Synthesis Analysis

  • The synthesis of related compounds often involves multi-component reactions in water, leveraging the efficiency and eco-friendliness of aqueous media (Khazaei et al., 2015).
  • Regioselective synthesis techniques are used for creating novel derivatives, indicating potential approaches for synthesizing N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-pyrazinecarboxamide (Bondock et al., 2015).

Molecular Structure Analysis

  • The molecular structure of similar compounds often involves the integration of thiadiazole with other heterocyclic structures, which impacts their biological characteristics (Pavlova et al., 2022).
  • Spectroscopic techniques like 1H NMR, 13C NMR, FT-IR, and mass spectroscopy are typically used for characterizing such compounds (Senthilkumar et al., 2021).

Chemical Reactions and Properties

  • Compounds in this class demonstrate diverse reactivity, forming various derivatives through reactions with nitrogen and carbon nucleophiles (Raslan & Omran, 2016).
  • The reactivity patterns can include cycloadditions, ring expansions, and substitutions, highlighting their chemical versatility (Clerici et al., 1996).

Physical Properties Analysis

  • The physical properties of such compounds often depend on their molecular structure and the nature of their functional groups, impacting their solubility, melting points, and stability (Fedotov & Hotsulia, 2023).

Chemical Properties Analysis

  • The chemical properties, including reactivity and potential biological activity, are influenced by the specific arrangement of the thiadiazole and pyrazine moieties and the presence of functional groups (Fedotov & Hotsulia A, 2022).

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5OS2/c1-2-16-9-14-13-8(17-9)12-7(15)6-5-10-3-4-11-6/h3-5H,2H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFHVQJIJCYAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353781
Record name N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide

CAS RN

5695-75-0
Record name N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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